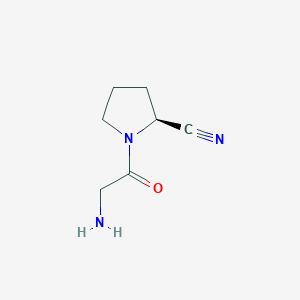
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile
Vue d'ensemble
Description
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile, also known as 2APC, is an organic compound with a wide range of applications in the scientific research field. It is an important building block for many pharmaceuticals and chemical compounds. 2APC has been widely studied due to its unique properties, including its ability to form stable complexes, its ability to promote the formation of polymers, and its potential to be used in the synthesis of other compounds.
Applications De Recherche Scientifique
Anticancer Activity
Gly-Pro-CN has been studied for its potential in cancer therapy. It has been used as a targeting ligand for anticancer prodrugs, enhancing the delivery and efficacy of cancer treatments .
Biosensing and Diagnostics
This compound serves as a peptide probe for denatured collagen, a biomarker for critical diseases like cancer. It offers potential in diagnostics and therapeutics of collagen-related diseases .
Antioxidant Properties
Research suggests that peptides containing Gly-Pro sequences may exhibit antioxidant capabilities, contributing to cellular protection against oxidative stress .
Mécanisme D'action
Target of Action
Gly-Pro-CN, also known as (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile, primarily targets the Fibroblast Activation Protein (FAP) . FAP is a serine protease overexpressed on the surface of tumor-associated fibroblasts . It plays a crucial role in cancer progression, making it a significant target for anticancer therapies .
Mode of Action
Gly-Pro-CN interacts with its target, FAP, by being recognized and cleaved by it . This interaction leads to the activation of certain biochemical pathways and results in changes at the molecular and cellular levels .
Biochemical Pathways
The interaction of Gly-Pro-CN with FAP affects the TGF-β1-ATF4-Serine/Glycine biosynthesis pathway . This pathway is crucial for augmenting collagen production . Gly-Pro-CN’s regulation of this pathway potentially offers a promising therapeutic approach for fibrotic diseases .
Pharmacokinetics
Studies on similar peptides suggest that they exhibit low systemic exposure and high first-pass metabolism . For instance, the dipeptide Gly-Pro-Hyp showed an absolute oral bioavailability of 4.4%, indicating a significant first-pass effect .
Result of Action
The primary result of Gly-Pro-CN’s action is its potent anticancer activity . It inhibits the growth of various cancer cell lines, such as 4T1 breast cancer cells, in the sub-µM to µM range . In the presence of FAP enzyme, the anticancer potency of Gly-Pro-CN derivatives was increased by up to eight folds .
Action Environment
The action, efficacy, and stability of Gly-Pro-CN can be influenced by various environmental factors. For instance, multicomponent stress conditions, such as immobilization, surgery, and injection procedures, can affect the peptide’s measures of reactivity and adaptive potential . By modulating the parasympathetic compartment of the autonomic nervous system and possibly exerting a direct influence on the adrenals, Gly-Pro-CN can alter the corticosterone content and different leukocyte subpopulations, thereby influencing the adaptation intensity index in multicomponent stress .
Propriétés
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMURQNGATABE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



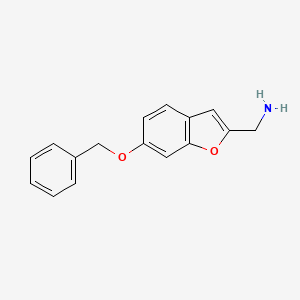


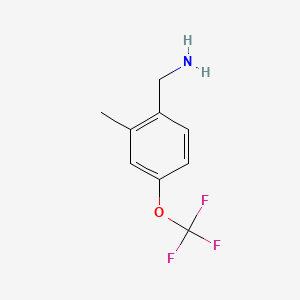
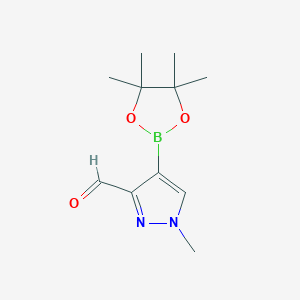
![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)
![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)
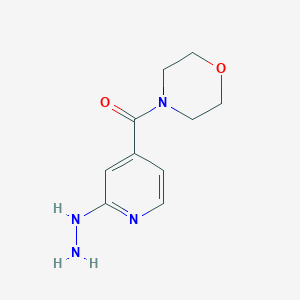
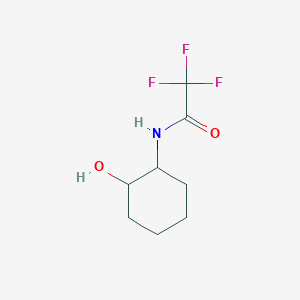
![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)
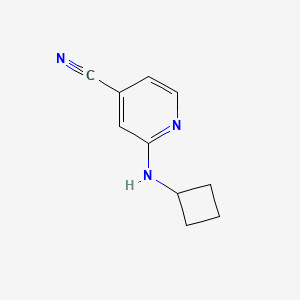
![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)
